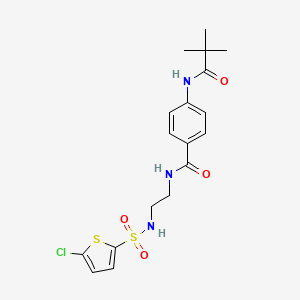
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-chlorothiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide, commonly known as CT-P10, is a biosimilar drug used for the treatment of various autoimmune diseases, including rheumatoid arthritis and non-Hodgkin's lymphoma. CT-P10 is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to their depletion.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Sulfonamides are well-recognized as inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological and pathological processes. For instance, aromatic sulfonamides have been studied for their inhibitory effects on different isoforms of carbonic anhydrase, demonstrating potent inhibition across various CA isoforms, suggesting their potential in developing therapeutic agents targeting conditions like glaucoma, edema, epilepsy, and cancer (Supuran et al., 2013).
Antimicrobial Activity
Novel sulfonamides containing specific structural scaffolds have been explored for their antimicrobial properties. A study by Krátký et al. (2012) found that sulfonamides with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds exhibited activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential as antibacterial agents (Krátký et al., 2012).
Anticancer Properties
The modification of sulfonamide structures has led to the discovery of compounds with notable anticancer activities. Ghorab et al. (2015) synthesized sulfonamide derivatives incorporating various functional groups and evaluated their cytotoxicity against breast and colon cancer cell lines, identifying compounds with significant inhibitory effects, highlighting the potential of sulfonamide derivatives in cancer research (Ghorab et al., 2015).
Drug Metabolism Studies
Sulfonamides also serve as valuable tools in studying drug metabolism. Zmijewski et al. (2006) demonstrated the use of biocatalysis to generate mammalian metabolites of a biaryl-bis-sulfonamide compound, facilitating the structural characterization of metabolites and supporting drug development processes (Zmijewski et al., 2006).
Synthesis and Characterization
Research into the synthesis and characterization of sulfonamide compounds contributes to understanding their chemical properties and potential applications. The study of sulfonamide Schiff bases and their complexes, for example, provides insights into their structural characteristics and potential as ligands in coordination chemistry (Li et al., 2009).
Propriétés
IUPAC Name |
N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S2/c1-18(2,3)17(24)22-13-6-4-12(5-7-13)16(23)20-10-11-21-28(25,26)15-9-8-14(19)27-15/h4-9,21H,10-11H2,1-3H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGEPQIMVJAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805156.png)

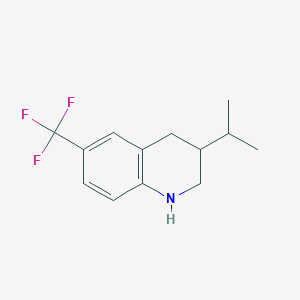
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol](/img/structure/B2805161.png)
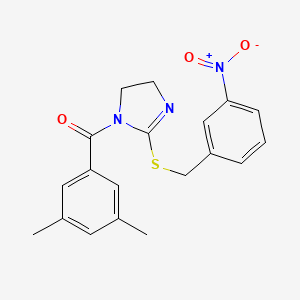

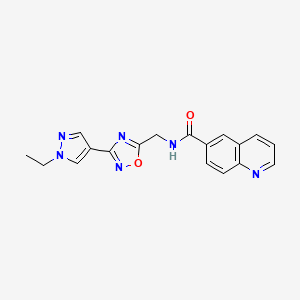
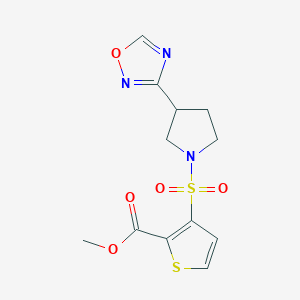
![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)but-2-ynamide](/img/structure/B2805171.png)
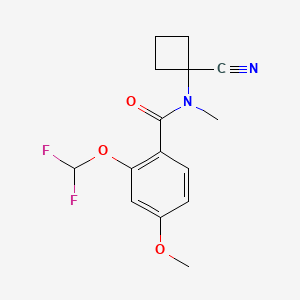
![isopropyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2805173.png)
![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)
![2-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)